![molecular formula C23H29NO3 B2494115 (1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 637755-36-3](/img/structure/B2494115.png)

(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related bicyclic diones involves intricate processes that ensure the formation of the desired molecular framework. For instance, Werstiuk et al. (1992) describe the synthesis of bicyclic ketones and thiones, including processes like tetramethylation and treatment with P2S5, which could be analogous to methods used for synthesizing our compound of interest (Werstiuk, S. Yeroushalmi, & Hong Guan-lin, 1992).

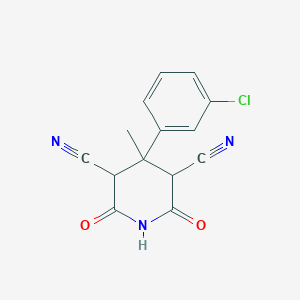

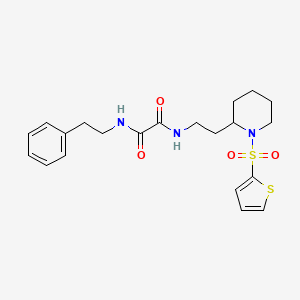

Molecular Structure Analysis

The molecular structure of related compounds, such as "3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione," has been elucidated through X-ray crystallography, revealing insights into bond lengths, angles, and overall molecular conformation (Faggiani, Lock, Werstiuk, & Yeroushalmi, 1982). Such detailed structural analyses are critical for understanding the molecular geometry and electronic distribution within the compound .

Chemical Reactions and Properties

Bogdanov et al. (2006) detail the reaction of a structurally similar dione with hexaethyltriamidophosphite, leading to the formation of a stable quasiphosphonium salt. This reaction highlights the reactive nature and potential chemical versatility of the core structure in our compound (Bogdanov, Mironov, Khasiyatullina, Krivolapov, Litvinov, Kuchin, & Konovalova, 2006).

Physical Properties Analysis

While specific physical properties of "(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione" are not directly available, the study of related compounds provides a basis for inference. Properties such as solubility, melting point, and boiling point can be deduced from closely related molecular structures and their documented physical behaviors.

Chemical Properties Analysis

The chemical properties of similar bicyclic diones, including reactivity, stability, and interactions with various chemical reagents, have been extensively studied. For example, the photoelectron spectroscopy of carbonyls in bicyclic diones offers insights into the electronic structure that influences chemical reactivity (Dougherty, Blankespoor, & McGlynn, 1979). Such analyses are crucial for predicting how our compound behaves under different chemical conditions.

Wissenschaftliche Forschungsanwendungen

Chiroptical Spectroscopic Analysis

This compound and its related bicyclic structures have been studied for their unique spectroscopic properties. For instance, chiroptical spectroscopic analysis, including UV, circular dichroism, fluorescence, and circularly polarized luminescence, has been conducted on similar bicyclic compounds. These studies help in understanding the ground and excited state electronic properties of such compounds (Longhi et al., 2013).

Aldolase-Mimicking Synthetic Polymers

Research has been conducted on creating aldolase-mimicking synthetic polymers using molecular imprinting techniques with similar bicyclic ketones. This approach demonstrates the potential of these compounds in enantioselective molecular recognition and catalysis, offering insights into new synthetic pathways and applications in organic chemistry (Hedin-Dahlström et al., 2006).

Crystallographic Studies

Crystallographic studies of related dioxolane derivatives of similar bicyclic ketones have provided valuable information on their molecular structures. Such research aids in the understanding of molecular configurations, spatial arrangements, and potential reactivity of these compounds (Clegg et al., 1995).

NMR Spectroscopic and X-Ray Diffraction Studies

NMR spectroscopy and X-ray diffraction studies have been used to investigate the structural aspects of oxidation products of naturally abundant terpenes, which are structurally similar to the compound . These studies provide a deep understanding of the stereochemical structures and the electronic environments in these molecules (Kolehmainen et al., 1993).

Eigenschaften

IUPAC Name |

1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-21(2)22(3)11-12-23(21,19(26)18(22)25)20(27)24-13-9-17(10-14-24)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOJFWZKFSVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)